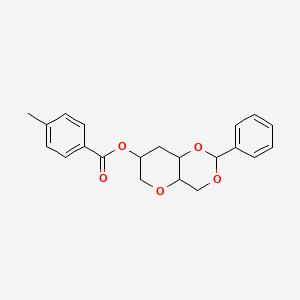
(2R)-1-(4-amino-2-bromo-5-fluoroanilino)-3-phenylmethoxypropan-2-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(4-amino-2-bromo-5-fluoroanilino)-3-phenylmethoxypropan-2-ol;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including an amino group, a bromo group, a fluoro group, and a phenylmethoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-amino-2-bromo-5-fluoroanilino)-3-phenylmethoxypropan-2-ol;4-methylbenzenesulfonic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:
Nucleophilic substitution: This step involves the substitution of a halogen atom with an amino group using reagents such as sodium azide or ammonia.
Bromination and fluorination:
Phenylmethoxy group addition: This step involves the reaction of a phenylmethanol derivative with the intermediate compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(4-amino-2-bromo-5-fluoroanilino)-3-phenylmethoxypropan-2-ol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into reduced derivatives.
Substitution: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium azide, ammonia, bromine, and fluorine sources.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-1-(4-amino-2-bromo-5-fluoroanilino)-3-phenylmethoxypropan-2-ol;4-methylbenzenesulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-(4-amino-2-bromo-5-fluoroanilino)-3-phenylmethoxypropan-2-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(4-amino-2-chloro-5-fluoroanilino)-3-phenylmethoxypropan-2-ol
- (2R)-1-(4-amino-2-bromo-5-chloroanilino)-3-phenylmethoxypropan-2-ol
- (2R)-1-(4-amino-2-bromo-5-fluoroanilino)-3-phenylmethoxypropan-2-ol
Uniqueness
The uniqueness of (2R)-1-(4-amino-2-bromo-5-fluoroanilino)-3-phenylmethoxypropan-2-ol;4-methylbenzenesulfonic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1294504-64-5 |
|---|---|
Molecular Formula |
C23H26BrFN2O5S |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
(2R)-1-(4-amino-2-bromo-5-fluoroanilino)-3-phenylmethoxypropan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H18BrFN2O2.C7H8O3S/c17-13-6-15(19)14(18)7-16(13)20-8-12(21)10-22-9-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-7,12,20-21H,8-10,19H2;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 |
InChI Key |
IEECHBCVKJLOSY-UTONKHPSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC[C@@H](CNC2=C(C=C(C(=C2)F)N)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCC(CNC2=C(C=C(C(=C2)F)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)



![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)


![1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-](/img/structure/B12097158.png)


![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)

